![molecular formula C11H11N3O B162880 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole CAS No. 138272-31-8](/img/structure/B162880.png)
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with ethyl glyoxalate, followed by cyclization using hydrazine hydrate.
Applications De Recherche Scientifique
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been tested in vitro and in vivo for its efficacy in treating cancer, bacterial infections, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the cells. It has been found to inhibit the activity of certain enzymes and proteins that play a role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole in lab experiments is its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific signaling pathways that are modulated by the compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, as well as its potential for drug development in various diseases.
Conclusion:
In conclusion, 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole involves a multi-step process that starts with the reaction of 2-aminobenzimidazole with ethyl glyoxalate in the presence of a base. The resulting intermediate is then cyclized using hydrazine hydrate to form the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Propriétés
Numéro CAS |
138272-31-8 |
|---|---|
Nom du produit |
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole |
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole |
InChI |
InChI=1S/C11H11N3O/c1-2-15-11-7-10-12-8-5-3-4-6-9(8)14(10)13-11/h3-7,13H,2H2,1H3 |
Clé InChI |
GVORWYPJALJGQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=NC3=CC=CC=C3N2N1 |
SMILES canonique |
CCOC1=CC2=NC3=CC=CC=C3N2N1 |
Synonymes |
4H-Pyrazolo[1,5-a]benzimidazole,2-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



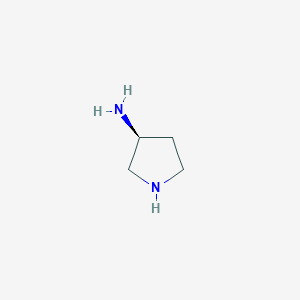
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
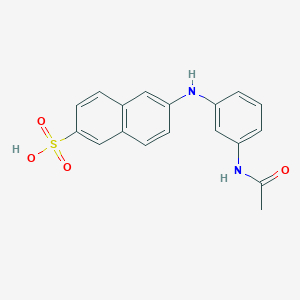
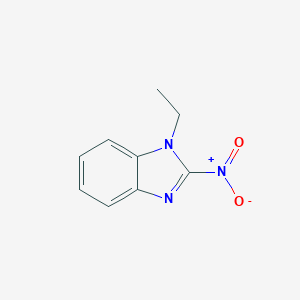
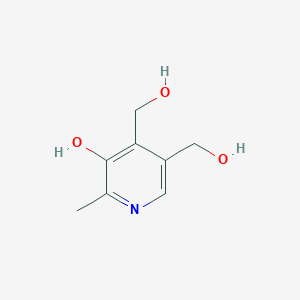
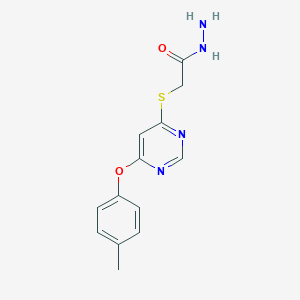
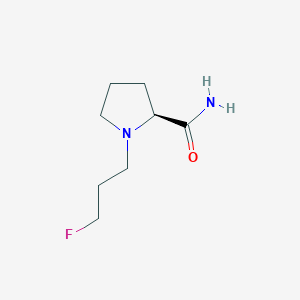
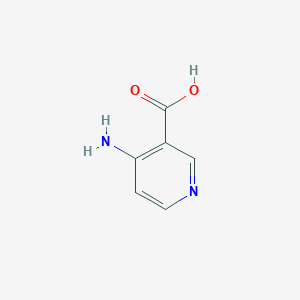
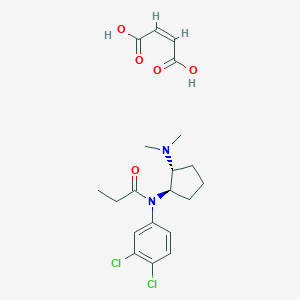
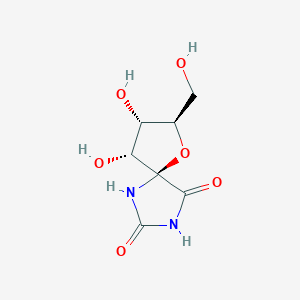
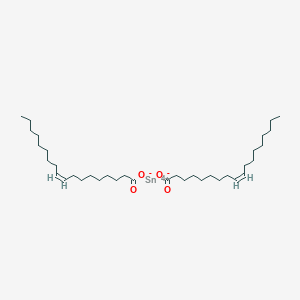
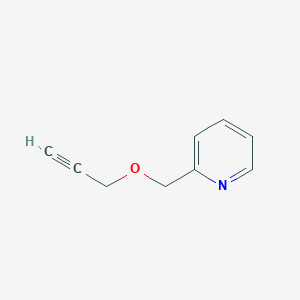
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)
